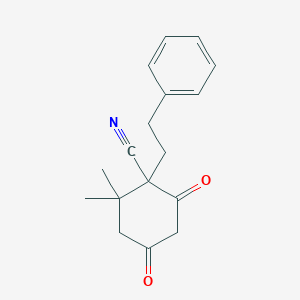![molecular formula C13H11N3 B14356880 3-Cyclopropylpyrimido[1,2-B]indazole CAS No. 90253-56-8](/img/structure/B14356880.png)
3-Cyclopropylpyrimido[1,2-B]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylpyrimido[1,2-B]indazole is a heterocyclic compound that belongs to the class of fused nitrogen-containing tricyclic skeletons.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyrimido[1,2-B]indazole typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. This reaction is often catalyzed by metal catalysts such as copper sulfate pentahydrate, aluminum triflate, or copper acetate . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, in the presence of a catalytic amount of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpyrimido[1,2-B]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Cyclopropylpyrimido[1,2-B]indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for monoamine oxidase and phosphodiesterase.
Medicine: Investigated for its anti-cancer properties and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyrimido[1,2-B]indazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar pharmacological properties.
2H-Indazole: Another indazole derivative with different tautomeric forms.
3H-Indazole: Known for its stability and biological activity.
Uniqueness
3-Cyclopropylpyrimido[1,2-B]indazole is unique due to its fused tricyclic structure, which imparts distinct chemical and biological properties. Its cyclopropyl group adds to its stability and reactivity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
90253-56-8 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-cyclopropylpyrimido[1,2-b]indazole |
InChI |
InChI=1S/C13H11N3/c1-2-4-12-11(3-1)13-14-7-10(9-5-6-9)8-16(13)15-12/h1-4,7-9H,5-6H2 |
InChI Key |
FGKYALOTDCYIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=C4C=CC=CC4=N3)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


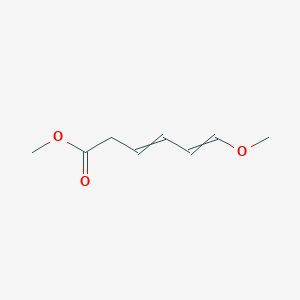
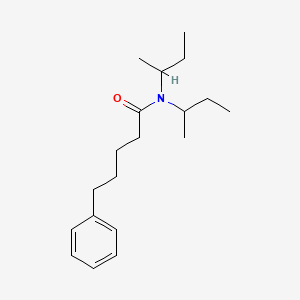
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
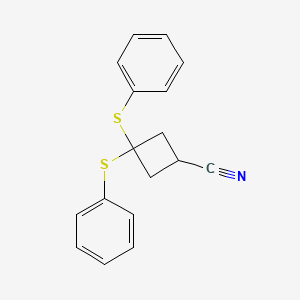
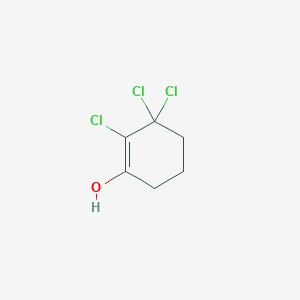
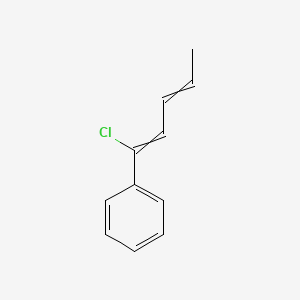
![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
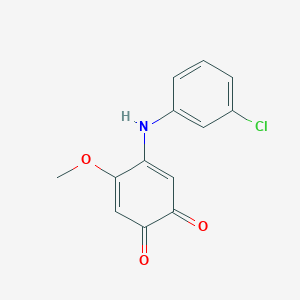
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)
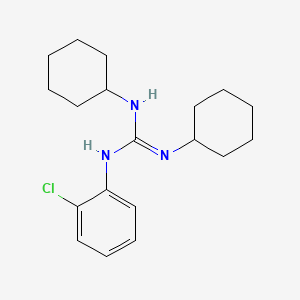
![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
